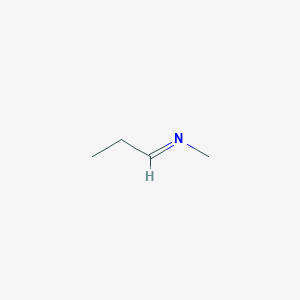
(1E)-N-Methylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Methylpropan-1-imine is an organic compound with the molecular formula C4H9N It is an imine derivative, characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
(1E)-N-Methylpropan-1-imine can be synthesized through several methods. One common approach involves the condensation of propanal with methylamine under acidic or basic conditions. The reaction typically proceeds as follows:
CH3CH2CHO+CH3NH2→CH3CH2CH=NCH3+H2O
The reaction is usually carried out at room temperature, and the imine product can be isolated by distillation or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Methylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine yields the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Propanenitrile (CH3CH2CN)
Reduction: N-Methylpropan-1-amine (CH3CH2CH2NHCH3)
Substitution: Various substituted imines depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Methylpropan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imines.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1E)-N-Methylpropan-1-imine exerts its effects involves the interaction of the imine group with various molecular targets. The carbon-nitrogen double bond can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylpropan-1-amine: Similar structure but lacks the imine group.
Propanal: The aldehyde precursor used in the synthesis of (1E)-N-Methylpropan-1-imine.
Propanenitrile: The oxidation product of this compound.
Uniqueness
This compound is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
6898-68-6 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-methylpropan-1-imine |
InChI |
InChI=1S/C4H9N/c1-3-4-5-2/h4H,3H2,1-2H3 |
InChI Key |
JKHYHXBLSTVHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


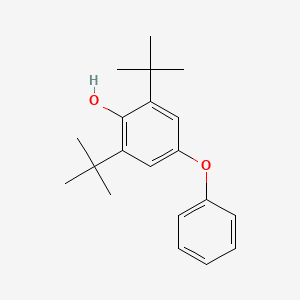
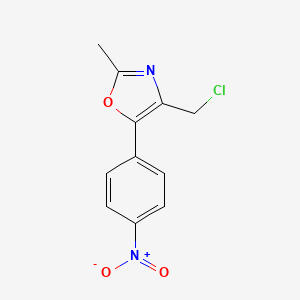

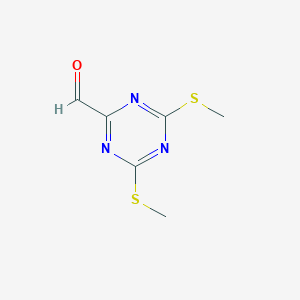
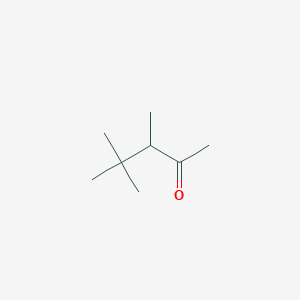

phosphaniumolate](/img/structure/B14736337.png)
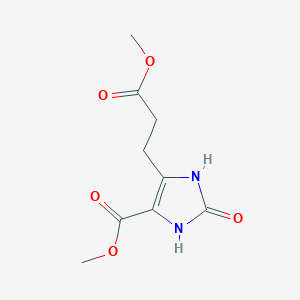
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
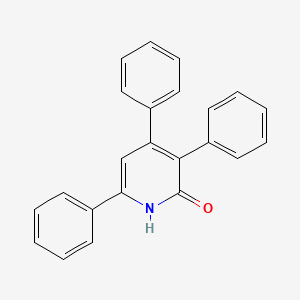

![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)

